2-(Bromomethyl)-5-chloropyridine

Catalog No.
S1914995
CAS No.
605681-01-4
M.F
C6H5BrClN
M. Wt
206.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-chloropyridine

CAS Number

605681-01-4

Product Name

2-(Bromomethyl)-5-chloropyridine

IUPAC Name

2-(bromomethyl)-5-chloropyridine

Molecular Formula

C6H5BrClN

Molecular Weight

206.47 g/mol

InChI

InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2

InChI Key

XRXRADIPZRXCQJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)CBr

Canonical SMILES

C1=CC(=NC=C1Cl)CBr

Organic Synthesis Building Block

-(Bromomethyl)-5-chloropyridine finds use as a versatile building block in organic synthesis. The presence of a bromine (Br) group and a chlorine (Cl) atom on the pyridine ring makes the molecule reactive and useful for introducing these functionalities into more complex molecules. Studies have shown its application in the synthesis of various heterocyclic compounds, including fused pyridines, [1].

Here, the bromomethyl group acts as a precursor for further transformations, allowing for the introduction of additional functionalities or creation of carbon-carbon bonds.

Source: 1:

2-(Bromomethyl)-5-chloropyridine has the molecular formula C₇H₆BrClN and a molecular weight of approximately 206.47 g/mol. The compound is characterized by a pyridine ring substituted with both bromomethyl and chloromethyl groups. Its structure contributes to its reactivity and potential biological activity, making it a subject of interest in synthetic organic chemistry . The compound is known for its harmful effects if ingested or inhaled, causing severe skin burns and eye damage .

Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in building complex organic molecules.
  • Electrophilic Aromatic Substitution: The presence of the bromine and chlorine atoms can direct electrophilic substitution at other positions on the pyridine ring.

The biological activity of 2-(Bromomethyl)-5-chloropyridine has been explored with respect to its potential as a pharmaceutical agent. It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism . This inhibition could influence the pharmacokinetics of co-administered drugs.

Several methods exist for synthesizing 2-(Bromomethyl)-5-chloropyridine:

  • Direct Bromination: This method involves the bromination of 2-methyl-5-chloropyridine using N-bromosuccinimide (NBS) as the brominating agent.
  • Hydrobromide Formation: The compound can also be synthesized in its hydrobromide form, which may enhance solubility and stability for certain applications.
  • Substitution Reactions: Utilizing existing chlorinated or brominated pyridine derivatives can facilitate the synthesis through nucleophilic substitution.

2-(Bromomethyl)-5-chloropyridine finds various applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound can be used in creating functionalized materials due to its reactive halogen atoms.
  • Chemical Probes: It may function as a chemical probe in biological research to study enzyme interactions and metabolic pathways.

Interaction studies indicate that 2-(Bromomethyl)-5-chloropyridine can interact with various biological molecules. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interaction risks when used alongside other medications metabolized by these enzymes . Moreover, its reactivity allows it to form complexes with nucleophiles, which can be crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 2-(Bromomethyl)-5-chloropyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-ChloropyridineC₅H₄ClNLacks bromomethyl group; used in similar applications.
3-Bromomethyl-5-chloropyridineC₇H₆BrClNDifferent substitution pattern; similar reactivity.
4-Bromomethyl-2-chloropyridineC₇H₆BrClNAnother positional isomer; may exhibit different biological activity.

These compounds highlight the uniqueness of 2-(Bromomethyl)-5-chloropyridine due to its specific halogenation pattern and potential pharmacological properties.

XLogP3

2.1

Wikipedia

2-Bromomethyl-5-chloropyridine

Dates

Modify: 2023-08-16

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